molecular formula C7H12FNO2 B13442977 methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate

methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate

Cat. No.: B13442977
M. Wt: 161.17 g/mol
InChI Key: KETSRBXKJYQGAD-GDVGLLTNSA-N
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Description

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate is an organic compound that belongs to the class of pyrrolidines This compound features a pyrrolidine ring substituted with a methyl group, a fluoro group, and a carboxylate ester

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Diethylaminosulfur trifluoride (DAST) for fluorination.

Major Products

    Oxidation: Ketones or carboxylic acids.

    Reduction: Alcohols.

    Substitution: Fluorinated derivatives.

Mechanism of Action

The mechanism of action of methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate involves its interaction with specific molecular targets. The compound may act on enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

    Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate: shares similarities with other pyrrolidine derivatives such as:

Uniqueness

The presence of the fluoro group in this compound imparts unique chemical properties, such as increased lipophilicity and metabolic stability, compared to its chloro, bromo, and iodo counterparts .

Biological Activity

Methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate, a pyrrolidine derivative, has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into the compound's biological activity, synthesis, and implications for future research.

Chemical Structure and Properties

The molecular formula of this compound is C₇H₁₃FNO₂, with a molecular weight of approximately 157.19 g/mol. The compound features a fluorine atom at the 4-position and a methyl group at the 2-position of the pyrrolidine ring, which may influence its interactions with biological targets.

Preliminary studies suggest that this compound may interact with specific receptors or enzymes, influencing pathways related to neurotransmission and inflammation. Its structural characteristics indicate potential for bioactivity in various therapeutic areas, particularly in neuropharmacology and anti-inflammatory contexts.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared to other pyrrolidine derivatives. Below is a table summarizing some similar compounds and their unique features:

Compound NameMolecular FormulaUnique Features
Methyl pyrrolidine-2-carboxylateC₆H₁₁NO₂Lacks fluorine substitution
Methyl (2S,4S)-4-fluoropyrrolidine-2-carboxylateC₇H₁₃FNO₂Different stereochemistry at the 2-position
Methyl (3R)-3-fluoro-3-methylpyrrolidineC₇H₁₃FNO₂Fluorine substitution at the 3-position

These comparisons highlight the unique stereochemistry and functional groups of this compound that may confer distinct biological activities.

Case Studies and Research Findings

  • Neuropharmacological Studies : Research indicates that compounds with similar structures often exhibit activity against various biological pathways. For instance, studies have shown that certain pyrrolidine derivatives can modulate neurotransmitter systems, potentially offering therapeutic benefits in neurodegenerative diseases.
  • Anti-inflammatory Activity : Investigations into related compounds have demonstrated anti-inflammatory properties, suggesting that this compound may also possess similar effects. Further research using in vitro assays could elucidate its mechanism of action in inflammatory pathways.
  • Synthetic Pathways : Various synthetic routes have been developed for producing this compound, making it accessible for research purposes. These methods underscore its potential as a versatile intermediate in organic synthesis.

Future Research Directions

Given the promising preliminary findings regarding the biological activity of this compound, further studies are warranted to fully elucidate its properties and capabilities. Future research should focus on:

  • Molecular Docking Studies : To predict interactions with specific biological targets.
  • In Vitro Assays : To assess pharmacological effects on cell lines relevant to neuropharmacology and inflammation.
  • Toxicological Evaluations : To determine safety profiles before clinical applications.

Properties

Molecular Formula

C7H12FNO2

Molecular Weight

161.17 g/mol

IUPAC Name

methyl (2S)-4-fluoro-1-methylpyrrolidine-2-carboxylate

InChI

InChI=1S/C7H12FNO2/c1-9-4-5(8)3-6(9)7(10)11-2/h5-6H,3-4H2,1-2H3/t5?,6-/m0/s1

InChI Key

KETSRBXKJYQGAD-GDVGLLTNSA-N

Isomeric SMILES

CN1CC(C[C@H]1C(=O)OC)F

Canonical SMILES

CN1CC(CC1C(=O)OC)F

Origin of Product

United States

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